MC-DOXHZN hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

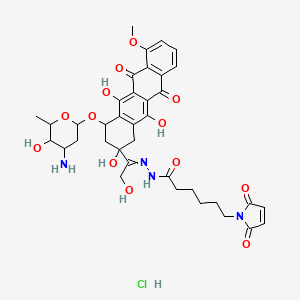

C37H43ClN4O13 |

|---|---|

Molecular Weight |

787.2 g/mol |

IUPAC Name |

N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride |

InChI |

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H |

InChI Key |

NGKHWQPYPXRQTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MC-DOXHZN Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-DOXHZN hydrochloride, also known as Aldoxorubicin (B1662850), is a rationally designed albumin-binding prodrug of the widely used chemotherapeutic agent, doxorubicin (B1662922). This document provides a comprehensive technical overview of its core mechanism of action, leveraging its unique chemical structure to enhance tumor-specific drug delivery and mitigate off-target toxicities associated with conventional doxorubicin. This guide details the molecular interactions, signaling pathways, and experimental methodologies relevant to understanding and evaluating this promising anti-cancer agent.

Introduction

Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its clinical utility, however, is often limited by dose-dependent cardiotoxicity and a narrow therapeutic index. This compound was developed to address these limitations by incorporating two key features: a maleimide (B117702) moiety for covalent binding to circulating serum albumin and an acid-sensitive hydrazone linker. This design facilitates preferential accumulation of the doxorubicin payload in tumor tissues through the enhanced permeability and retention (EPR) effect and subsequent pH-dependent drug release in the acidic tumor microenvironment or intracellular lysosomes. The primary mechanism of action of the released doxorubicin is the inhibition of DNA topoisomerase II, leading to DNA damage and induction of apoptosis in cancer cells.[1][2][3]

Core Mechanism of Action

The mechanism of action of this compound can be dissected into two main phases: the systemic circulation and tumor targeting phase, and the intracellular cytotoxic phase initiated by the release of doxorubicin.

Systemic Circulation and Tumor Targeting

Following intravenous administration, this compound rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin via its maleimide group.[4] This albumin-drug conjugate exhibits a prolonged plasma half-life and a larger hydrodynamic radius compared to free doxorubicin.[5] The increased size limits its extravasation into healthy tissues with tight endothelial junctions, including the heart muscle, thereby reducing the potential for cardiotoxicity.

Tumor tissues, characterized by their leaky vasculature and poor lymphatic drainage (the EPR effect), exhibit increased accumulation of macromolecules like albumin.[6] This passive targeting mechanism leads to a higher concentration of the albumin-MC-DOXHZN conjugate at the tumor site compared to healthy tissues.

Intracellular Uptake and Doxorubicin Release

Once localized in the tumor microenvironment, the albumin-drug conjugate can be taken up by cancer cells through endocytosis. The acidic environment of the endosomes and lysosomes (pH 4.5-6.5) catalyzes the hydrolysis of the acid-sensitive hydrazone linker, leading to the release of the active cytotoxic agent, doxorubicin.[4] This pH-dependent release is a critical feature that ensures the targeted delivery of doxorubicin within the tumor.

Doxorubicin-Mediated Cytotoxicity

The released doxorubicin exerts its anticancer effects through multiple mechanisms, the most prominent being the inhibition of DNA topoisomerase II.[7][8]

-

Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).[8]

-

DNA Damage Response (DDR): The accumulation of DSBs triggers the DNA Damage Response (DDR) pathway. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, which in turn phosphorylate a cascade of downstream targets including checkpoint kinases CHK1 and CHK2.[9][10]

-

Cell Cycle Arrest and Apoptosis: The activated DDR pathway leads to cell cycle arrest, typically at the G1/S and G2/M checkpoints, allowing time for DNA repair.[9] However, if the DNA damage is too extensive to be repaired, the cells are driven into apoptosis (programmed cell death).[9][11] Doxorubicin-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[12][13][14][15]

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce cytotoxicity through the generation of reactive oxygen species (ROS), which can damage cellular components including DNA, lipids, and proteins.[13][16]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.

Caption: this compound circulation, tumor targeting, and drug release.

Caption: Doxorubicin-induced DNA damage and apoptosis signaling pathway.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Aldoxorubicin (this compound).

Table 1: Clinical Trial Efficacy Data (Soft Tissue Sarcoma)

| Parameter | Aldoxorubicin | Doxorubicin | P-value |

| Phase IIb Study | |||

| Overall Response Rate | 22% | 0% | 0.004[10][17] |

| Progressive Disease | 32% | 50% | - |

| Phase 3 Study (North American Patients) | |||

| Progression-Free Survival (PFS) | Statistically significant improvement | Investigator's Choice | 0.028[18] |

| Disease Control Rate (DCR) | 32.9% | 19.2% | 0.007[18] |

Note: Specific IC50 values for this compound in various cancer cell lines are not consistently reported in the readily available literature. Researchers are encouraged to perform their own in vitro cytotoxicity assays to determine these values for their specific cell lines of interest.

Experimental Protocols

This section outlines general experimental protocols for the synthesis, characterization, and evaluation of this compound.

Synthesis of Doxorubicin-(6-maleimidocaproyl)hydrazone Hydrochloride

A detailed protocol for the synthesis of the "(6-maleimidocaproyl)hydrazone of doxorubicin" is described by Willner et al. (1993) in Bioconjugate Chemistry.[6][19] The general scheme involves the reaction of doxorubicin with (6-maleimidocaproyl)hydrazide in the presence of an acid catalyst.

General Workflow:

Caption: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound can be evaluated using standard in vitro assays such as the MTT or MTS assay.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound, doxorubicin (as a control), and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the half-maximal inhibitory concentration (IC50) values.

DNA Damage Assessment

The induction of DNA double-strand breaks can be assessed by immunofluorescence staining for γH2AX, a marker of DNA damage.

Protocol:

-

Cell Treatment: Grow cells on coverslips and treat with this compound or doxorubicin for various time points.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

-

Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Quantification: Quantify the number and intensity of γH2AX foci per nucleus.

Apoptosis Assay

Apoptosis can be detected using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with this compound or doxorubicin for different durations.

-

Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound represents a significant advancement in the targeted delivery of doxorubicin. Its mechanism of action, centered on albumin binding and acid-sensitive drug release, offers the potential for improved efficacy and reduced systemic toxicity compared to conventional doxorubicin. A thorough understanding of its molecular interactions and the downstream signaling pathways it modulates is crucial for its continued development and clinical application in oncology. This guide provides a foundational resource for researchers and drug development professionals working with this promising therapeutic agent.

References

- 1. Doxorubicin bound to a HPMA copolymer carrier through hydrazone bond is effective also in a cancer cell line with a limited content of lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stratech.co.uk [stratech.co.uk]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]

- 16. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. onclive.com [onclive.com]

- 18. (6-Maleimidocaproyl)hydrazone of doxorubicin--a new derivative for the preparation of immunoconjugates of doxorubicin. | Semantic Scholar [semanticscholar.org]

- 19. (6-Maleimidocaproyl)hydrazone of doxorubicin--a new derivative for the preparation of immunoconjugates of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (E/Z)-Aldoxorubicin Hydrochloride

This document provides a comprehensive technical overview of (E/Z)-Aldoxorubicin hydrochloride, a tumor-targeted prodrug of doxorubicin (B1662922). It details its chemical structure, mechanism of action, relevant quantitative data from clinical studies, and key experimental protocols.

Chemical Structure and Properties

(E/Z)-Aldoxorubicin hydrochloride is a derivative of the widely used anthracycline chemotherapeutic agent, doxorubicin.[1] The structure consists of doxorubicin attached to an acid-sensitive linker, specifically N-ε-maleimidocaproic acid hydrazide (EMCH).[2] This modification creates a prodrug designed to improve the therapeutic index of doxorubicin by targeting its release to the tumor microenvironment.[1]

The chemical name is (6-maleimidocaproyl) hydrazone of doxorubicin.[2] The linkage forms a hydrazone bond, which is susceptible to hydrolysis under acidic conditions.[3][4] This bond can exist as either (E) or (Z) isomers, though the (E) isomer is commonly depicted.[1] Upon administration, the maleimide (B117702) group on the linker rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin.[5][6][7]

Chemical Identifiers for Aldoxorubicin (B1662850) Hydrochloride:

Mechanism of Action: Targeted Drug Delivery

Aldoxorubicin's mechanism of action is a multi-step process designed for tumor-specific drug delivery, leveraging the enhanced permeability and retention (EPR) effect and the acidic nature of the tumor microenvironment.

-

Albumin Binding: Following intravenous administration, aldoxorubicin rapidly binds to circulating serum albumin.[2] This binding is covalent and occurs via the maleimide moiety of the linker.[1]

-

Tumor Accumulation: The resulting aldoxorubicin-albumin conjugate has a long circulatory half-life and preferentially accumulates in solid tumors.[1][10] This is due to the leaky vasculature and poor lymphatic drainage characteristic of many tumors (the EPR effect).[10]

-

Acid-Catalyzed Drug Release: The hydrazone linker connecting doxorubicin to the albumin-binding moiety is stable at physiological pH (~7.4) but is cleaved in the acidic environment of tumors (pH 6.5-6.9) or within the even more acidic endosomes and lysosomes (pH 5.0-6.5) of tumor cells after cellular uptake.[3][7]

-

Cytotoxic Effect: Once released, free doxorubicin enters the nucleus and cytoplasm.[5][10] It exerts its cytotoxic effects by intercalating into DNA, disrupting the function of topoisomerase II, and generating reactive oxygen species, which ultimately leads to apoptosis and cell death.[1][11]

This targeted delivery mechanism allows for the administration of higher equivalent doses of doxorubicin compared to the standard formulation, while mitigating systemic toxicities, particularly cardiotoxicity.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials involving aldoxorubicin, focusing on pharmacokinetics, efficacy, and safety.

Table 1: Pharmacokinetic Parameters of Aldoxorubicin

| Parameter | 230 mg/m² Dose | 350 mg/m² Dose | Reference |

| t_max (Aldoxorubicin) | 0.75 h (median) | 1.00 h (median) | [3][13] |

| t_max (Free Doxorubicin) | 0.58 h (median) | 0.68 h (median) | [3][13] |

| t_max (Doxorubicinol) | 36.5 h (median) | 48.5 h (median) | [3][13] |

| C_max (Albumin-bound) | 67,400 ng/mL (mean) | 105,000 ng/mL (mean) | [3][14] |

| C_max (Free Doxorubicin) | 1,200 ng/mL (mean) | 2,470 ng/mL (mean) | [3] |

| Mean Circulating t_1/2 | 20.1 h | 21.1 h | [3][14] |

| Volume of Distribution (V_D) | 3.96 L/m² | 4.08 L/m² | [3][14] |

| Clearance (Cl) | 0.136 L/h/m² | 0.152 L/h/m² | [3][14] |

Note: Doxorubicin equivalent doses were 170 mg/m² and 260 mg/m², respectively.[3]

Table 2: Efficacy in Soft Tissue Sarcoma (STS)

| Endpoint | Aldoxorubicin | Control Arm (Investigator's Choice/Doxorubicin) | Study Details | Reference |

| Progression-Free Survival (PFS) | 5.3 months | 2.7 months | Phase 3 (Relapsed/Refractory STS, L-sarcomas) | [12] |

| Overall Response Rate (ORR) | 22% | 0% (p=0.004) | Phase 2b (First-line advanced STS) | [15] |

| ORR | 8.3% | 4.2% | Phase 3 (Relapsed/Refractory STS) | [14] |

| Disease Control Rate (DCR) | 33.5% | 25.1% | Phase 3 (Relapsed/Refractory STS) | [14] |

| DCR (North American Patients) | 32.9% | 19.2% (p=0.007) | Phase 3 (Relapsed/Refractory STS) | [12] |

Table 3: Key Safety and Tolerability Data

| Adverse Event (Grade ≥3) | Aldoxorubicin | Control Arm (Investigator's Choice) | Study Details | Reference |

| Neutropenia | 23.9% | 11.6% | Phase 3 | [14] |

| Anemia | 22.1% | 13.5% | Phase 3 | [14] |

| Febrile Neutropenia | 15.5% | Not specified | Phase 3 | [14] |

| Stomatitis | 15.5% | Not specified | Phase 3 | [14] |

| Cardiac Toxicity (>20% LVEF decrease) | 3.8% | 8.5% (Doxorubicin) | Phase 3 | [14] |

| Clinically significant LVEF decrease | 0% | Not applicable | Pooled analysis (126 patients) | [14] |

Experimental Protocols

Pharmacokinetic Analysis

The determination of aldoxorubicin and its metabolites in patient samples is crucial for understanding its clinical pharmacology.

Objective: To quantify the serum concentrations of albumin-bound doxorubicin, unbound (free) doxorubicin, and the metabolite doxorubicinol.

Methodology:

-

Sample Collection: Blood samples are collected in tubes without anticoagulant at specified time points. For a full pharmacokinetic profile, samples are taken pre-infusion, then at 5, 15, 30, and 60 minutes, and at 2, 4, 8, 12, 16, 24, 48, and 72 hours post-infusion.[13]

-

Sample Processing: Serum is separated by centrifugation and stored frozen until analysis.

-

Analytical Method: Concentrations are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[13] This technique provides the sensitivity and specificity required to distinguish between the bound, free, and metabolized forms of the drug.

-

Data Analysis: Pharmacokinetic parameters (C_max, t_max, AUC, t_1/2, V_D, Cl) are calculated from the concentration-time data using non-compartmental analysis.

Clinical Trial Workflow for Efficacy and Safety Assessment

The following workflow outlines the key steps in a clinical trial designed to evaluate aldoxorubicin.

Analytical Characterization (Assay and Impurities)

The identity, strength, quality, and purity of doxorubicin-containing compounds are typically assessed using High-Performance Liquid Chromatography (HPLC), as outlined in pharmacopeial monographs.

Objective: To perform an assay and related substances analysis of a doxorubicin-based drug substance.

Methodology (based on USP monograph for Doxorubicin HCl): [16]

-

Instrumentation: A UHPLC or HPLC system capable of pressures up to 800 bar is suitable.[16]

-

Column: A sub-2 µm column is often used for modern methods to achieve high resolution and shorter run times.

-

Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: UV-Vis detection at a specified wavelength is used to quantify doxorubicin and its related impurities.

-

System Suitability: Before analysis, the system is checked for suitability by injecting a standard solution. Parameters such as peak symmetry, resolution, and injection precision (%RSD) must meet predefined criteria (e.g., %RSD < 0.73% for assay).[16]

-

Quantification: The amount of the active pharmaceutical ingredient is determined by comparing the peak area from the sample to that of a certified reference standard. Impurities are quantified relative to the main peak or a qualified standard.

References

- 1. Aldoxorubicin | C37H42N4O13 | CID 9810709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aldoxorubicin - Wikipedia [en.wikipedia.org]

- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldoxorubicin Hydrochloride | C37H43ClN4O13 | CID 10056071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 10. researchgate.net [researchgate.net]

- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biospace.com [biospace.com]

- 13. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

- 16. agilent.com [agilent.com]

Synthesis of Doxorubicin(6-maleimidocaproyl)hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for doxorubicin(6-maleimidocaproyl)hydrazone (B1663622), a key conjugate in the development of antibody-drug conjugates (ADCs). This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its preparation in a research and development setting.

Introduction

Doxorubicin(6-maleimidocaproyl)hydrazone, also known as DOXO-EMCH, is a derivative of the potent anthracycline antibiotic, doxorubicin (B1662922). The molecule is synthesized by conjugating doxorubicin to a bifunctional linker, 6-maleimidocaproic acid hydrazide. This linker contains a hydrazone group that forms an acid-sensitive bond with the C-13 keto group of doxorubicin, and a maleimide (B117702) group that allows for covalent attachment to thiol-containing molecules, such as antibodies. This targeted delivery approach aims to increase the therapeutic index of doxorubicin by delivering it specifically to cancer cells, thereby reducing systemic toxicity.

Overall Synthesis Pathway

The synthesis of doxorubicin(6-maleimidocaproyl)hydrazone is a multi-step process that begins with the preparation of the maleimide-functionalized linker, followed by its conjugation to doxorubicin. The overall pathway can be summarized in the following key stages:

-

Synthesis of 6-Maleimidocaproic Acid: Formation of the maleimide ring from maleic anhydride (B1165640) and 6-aminocaproic acid.

-

Synthesis of tert-Butyl N'-[6-(maleimido)hexanoyl]carbazate: Introduction of a protected hydrazide group.

-

Synthesis of 6-Maleimidocaproic Acid Hydrazide Trifluoroacetic Acid Salt: Deprotection of the hydrazide to yield the active linker.

-

Synthesis of Doxorubicin(6-maleimidocaproyl)hydrazone: Conjugation of the linker to doxorubicin via a hydrazone bond.

Below is a diagram illustrating the logical flow of this synthesis.

Experimental Protocols

The following protocols are synthesized from established literature procedures.

Synthesis of 6-Maleimidocaproic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq) and 6-aminocaproic acid (1.0 eq) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for 16 hours.

-

Cyclization: Cool the reaction mixture slightly and add acetic anhydride (1.0 eq) dropwise. Continue to reflux for an additional 1-2 hours to facilitate the cyclization to the maleimide.

-

Work-up and Purification: Remove the acetic acid by rotary evaporation under reduced pressure. The resulting residue can be purified by silica (B1680970) gel column chromatography using a solvent system such as dichloromethane:methanol:acetic acid (e.g., 100:5:1 v/v/v) to yield 6-maleimidocaproic acid as a crystalline solid.

Synthesis of tert-Butyl N'-[6-(maleimido)hexanoyl]carbazate

-

Activation: Dissolve 6-maleimidocaproic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to 0-4 °C in an ice bath under a nitrogen atmosphere. Add N-methylmorpholine (1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq). Stir the mixture for 5-10 minutes to form the mixed anhydride.

-

Coupling: Add a solution of tert-butyl carbazate (B1233558) (1.0 eq) in THF dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at 4 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Work-up and Purification: Remove the THF by rotary evaporation. Partition the residue between ethyl acetate (B1210297) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the protected hydrazide.

Synthesis of 6-Maleimidocaproic Acid Hydrazide Trifluoroacetic Acid Salt

-

Deprotection: Dissolve the tert-butyl N'-[6-(maleimido)hexanoyl]carbazate (1.0 eq) in ice-cold trifluoroacetic acid (TFA).

-

Reaction: Stir the solution in an ice bath for approximately 10-15 minutes.

-

Isolation: Remove the TFA under high vacuum. Triturate the residue with diethyl ether to precipitate the product.

-

Purification: Collect the crystalline trifluoroacetic acid salt of 6-maleimidocaproic acid hydrazide by filtration and dry under vacuum.

Synthesis of Doxorubicin(6-maleimidocaproyl)hydrazone

-

Reaction Setup: Dissolve doxorubicin hydrochloride (1.0 eq) and 6-maleimidocaproic acid hydrazide trifluoroacetic acid salt (1.5-2.0 eq) in anhydrous methanol.

-

Catalysis: Add a catalytic amount of trifluoroacetic acid (e.g., a few microliters) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours, protected from light.

-

Work-up and Purification: Monitor the reaction by HPLC or TLC. Upon completion, concentrate the methanolic solution under reduced pressure. Add acetonitrile (B52724) to the residue to induce precipitation. The suspension can be stored at 4 °C to enhance crystallization. Isolate the red solid product by centrifugation or filtration, wash with a cold mixture of ethanol (B145695) and acetonitrile, and dry under vacuum.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of doxorubicin(6-maleimidocaproyl)hydrazone and its intermediates.

Table 1: Reaction Parameters and Yields

| Step | Product | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | 6-Maleimidocaproic Acid | Maleic Anhydride, 6-Aminocaproic Acid | Acetic Anhydride | Glacial Acetic Acid | ~18 h | Reflux | ~40-50 |

| 2 | tert-Butyl N'-[6-(maleimido)hexanoyl]carbazate | 6-Maleimidocaproic Acid, tert-Butyl Carbazate | N-Methylmorpholine, Isobutyl Chloroformate | THF | ~2.5 h | 4°C to RT | ~70-85 |

| 3 | 6-Maleimidocaproic Acid Hydrazide TFA Salt | tert-Butyl N'-[6-(maleimido)hexanoyl]carbazate | Trifluoroacetic Acid | Trifluoroacetic Acid | ~15 min | 0°C | ~70 |

| 4 | Doxorubicin(6-maleimidocaproyl)hydrazone | Doxorubicin HCl, 6-Maleimidocaproic Acid Hydrazide | Trifluoroacetic Acid | Methanol | 24-48 h | Room Temp. | ~70-80 |

Table 2: Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| 6-Maleimidocaproic Acid | C10H13NO4 | 211.21 | 87-91 | 1H NMR (DMSO-d6): δ 6.95 (s, 2H), 3.35 (t, 2H), 2.15 (t, 2H), 1.45 (m, 4H), 1.18 (m, 2H) |

| tert-Butyl N'-[6-(maleimido)hexanoyl]carbazate | C15H25N3O5 | 339.38 | - | Data not fully available in reviewed sources. |

| 6-Maleimidocaproic Acid Hydrazide TFA Salt | C12H16F3N3O5 | 339.27 | 92-93 | Anal. Calcd for C10H15N3O3·CF3COOH: C, 42.48; H, 4.75; N, 12.39. Found: C, 42.35; H, 4.78; N, 12.11 |

| Doxorubicin(6-maleimidocaproyl)hydrazone | C37H42N4O13 | 750.75 | - | Anal. Calcd for C37H42N4O13·HCl: C, 56.45; H, 5.73; N, 7.12. Found: C, 56.73; H, 5.73; N, 6.89 |

Note: Detailed NMR and Mass Spectrometry data for all intermediates and the final product were not consistently available across the reviewed literature.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of the final product.

pH-Dependent Hydrolysis of MC-DOXHZN Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-DOXHZN hydrochloride, also known as aldoxorubicin (B1662850), is a rationally designed prodrug of the potent chemotherapeutic agent doxorubicin (B1662922). A key feature of its design is the acid-sensitive hydrazone linker that covalently conjugates doxorubicin to a 6-maleimidocaproyl (MC) moiety. This linkage is engineered to be stable at physiological pH (7.4), characteristic of healthy tissues and blood circulation, but to undergo rapid hydrolysis under the acidic conditions prevalent in the tumor microenvironment and within cellular lysosomes (pH 5.0-6.5). This targeted drug release mechanism aims to enhance the therapeutic index of doxorubicin by increasing its concentration at the tumor site while minimizing systemic toxicity. This technical guide provides an in-depth overview of the pH-dependent hydrolysis of this compound, including quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Quantitative Data on Hydrolysis

The rate of hydrolysis of the hydrazone bond in this compound is critically dependent on the pH of the surrounding medium. At physiological pH, the linkage is relatively stable, contributing to the prolonged circulation half-life of the prodrug. In contrast, acidic conditions catalyze the cleavage of the hydrazone bond, leading to the release of active doxorubicin.

| pH | Time (hours) | Doxorubicin Release (%) | Reference Compound Type |

| 7.4 | 5 | ~25% | Doxorubicin-Hydrazone Nanocarrier |

| 7.4 | 48 | <5% | Doxorubicin-Hydrazone Polymer Conjugate |

| 5.0 | 2 | ~64% | Doxorubicin-Hydrazone Nanoparticle |

| 5.0 | 5 | ~80% | Doxorubicin-Hydrazone Nanocarrier |

| 5.3 | 45 | ~90% | Doxorubicin-Hydrazone Copolymer |

In vivo pharmacokinetic studies of aldoxorubicin have demonstrated a long mean circulating half-life of approximately 20.1–21.1 hours, which is indicative of its stability in the bloodstream at physiological pH.[1][2] This stability allows for the accumulation of the prodrug in tumor tissues through the enhanced permeability and retention (EPR) effect before the acid-catalyzed release of doxorubicin.

Experimental Protocols

Protocol 1: In Vitro pH-Dependent Hydrolysis Assay

This protocol outlines a method to determine the rate of doxorubicin release from this compound at different pH values.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetate (B1210297) or citrate (B86180) buffer, pH 5.0

-

Dialysis tubing (e.g., 10 kDa MWCO)

-

Incubator or water bath at 37°C

-

HPLC system with a fluorescence detector

-

C18 HPLC column

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid or other suitable mobile phase modifier

-

Doxorubicin hydrochloride standard

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare release media: PBS at pH 7.4 and acetate or citrate buffer at pH 5.0.

-

Place a known concentration of the this compound solution into a dialysis bag.

-

Seal the dialysis bag and place it into a larger container with a defined volume of the release medium (e.g., 100 mL).

-

Incubate the setup at 37°C with gentle agitation.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 100 µL) from the release medium outside the dialysis bag.

-

Replace the withdrawn volume with fresh release medium to maintain sink conditions.

-

Analyze the collected samples by HPLC to quantify the concentration of released doxorubicin.

Protocol 2: HPLC Quantification of Released Doxorubicin

This protocol describes a typical HPLC method for the quantification of doxorubicin.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing a small percentage of an acid (e.g., 0.1% formic acid) to ensure good peak shape. A typical gradient could be 20-80% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation wavelength of ~480 nm and an emission wavelength of ~560 nm.

Analysis:

-

Prepare a standard curve of doxorubicin hydrochloride in the release medium at known concentrations.

-

Inject the collected samples from the hydrolysis assay into the HPLC system.

-

Identify and integrate the peak corresponding to doxorubicin based on the retention time of the standard.

-

Calculate the concentration of doxorubicin in the samples using the standard curve.

-

Determine the cumulative percentage of doxorubicin released at each time point.

Visualizations

pH-Dependent Hydrolysis of MC-DOXHZN

The following diagram illustrates the fundamental principle of the pH-dependent hydrolysis of this compound.

Caption: pH-triggered release of doxorubicin from MC-DOXHZN.

Experimental Workflow for Hydrolysis Kinetics

The diagram below outlines the key steps in the experimental workflow for determining the hydrolysis kinetics of this compound.

Caption: Workflow for hydrolysis kinetics determination.

Mechanism of Action of Released Doxorubicin

Upon cleavage of the hydrazone bond, the released doxorubicin exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II. This enzyme is crucial for DNA replication and repair. By intercalating into the DNA and stabilizing the topoisomerase II-DNA complex, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

Caption: Doxorubicin's mechanism of action.

Conclusion

The pH-dependent hydrolysis of this compound is a cornerstone of its design as a tumor-targeted prodrug. The stability of the hydrazone linker at physiological pH, coupled with its rapid cleavage in acidic environments, facilitates the selective release of doxorubicin at the tumor site. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and understand the critical hydrolysis kinetics of this and similar acid-labile drug delivery systems. A thorough characterization of the pH-release profile is essential for the preclinical and clinical development of such targeted cancer therapies.

References

An In-depth Technical Guide to the Albumin-Binding Properties of Aldoxorubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldoxorubicin (B1662850), formerly known as INNO-206, is a prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922).[1][2][3][4][5][6][7][8][9][10][11][12][13][14] It has been developed to enhance the therapeutic index of doxorubicin by improving its tumor-targeting capabilities and reducing systemic toxicity.[1][11][12] A key feature of aldoxorubicin's design is its ability to bind to endogenous serum albumin, the most abundant protein in human plasma. This interaction is central to its mechanism of action, pharmacokinetics, and biodistribution. This technical guide provides a comprehensive overview of the albumin-binding properties of aldoxorubicin, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Mechanism of Albumin Binding

Aldoxorubicin is a chemical conjugate of doxorubicin and a linker molecule, (6-maleimidocaproyl) hydrazide (EMCH).[1][3][15][16][17] This linker is bifunctional, containing a maleimide (B117702) group and an acid-sensitive hydrazone bond.[1][2][3][6][7][11][12][16]

Upon intravenous administration, the maleimide moiety of aldoxorubicin rapidly and covalently binds to the free thiol group of the cysteine-34 residue of circulating serum albumin.[1][2][4][7][8][11][15][17] This reaction is highly specific due to the unique reactivity and accessibility of the cysteine-34 residue on albumin. The formation of this stable thioether bond occurs within minutes of administration.[1][8]

The second key component of the linker is the acid-sensitive hydrazone bond, which connects the linker to doxorubicin.[1][2][3][6][7][11][12][16] This bond is stable at the physiological pH of the bloodstream but is readily cleaved in the acidic microenvironment characteristic of tumor tissues.[2][3][5][6][7][11][13][15] This pH-dependent release mechanism allows for the targeted delivery of doxorubicin to the tumor site.

The accumulation of the aldoxorubicin-albumin conjugate in tumors is a result of the Enhanced Permeability and Retention (EPR) effect.[1][2][3][6][7][11][15][18] The leaky vasculature and impaired lymphatic drainage of solid tumors lead to the preferential accumulation of macromolecules like albumin.

dot

Caption: Covalent binding of aldoxorubicin to albumin and subsequent drug release.

Quantitative Analysis of Albumin Binding

While a traditional dissociation constant (Kd) is not typically used to describe a covalent interaction, the stability and efficiency of aldoxorubicin's binding to albumin are well-supported by pharmacokinetic data from clinical studies.

| Parameter | Aldoxorubicin (230 mg/m²) | Aldoxorubicin (350 mg/m²) | Doxorubicin (for comparison) | Reference |

| Mean Half-life (t½) | 20.1 - 21.1 h | 20.1 - 21.1 h | ~1-3 h (initial phase) | [1][9][10][19] |

| Mean Volume of Distribution (Vd) | 3.96 - 4.08 L/m² | 3.96 - 4.08 L/m² | ~20-30 L/kg | [1][9][10] |

| Mean Clearance Rate | 0.136 - 0.152 L/h/m² | 0.136 - 0.152 L/h/m² | ~30-60 L/h/m² | [1][9][10] |

| Peak Plasma Concentration (Cmax) of albumin-bound doxorubicin | 64 µg/mL | ~105 µg/mL | Not Applicable | [20][21] |

| Percentage of Free Doxorubicin in Circulation | 0.8% of total doxorubicin detected | <1% of total doxorubicin detected | 100% (initially) | [21] |

The significantly longer half-life, smaller volume of distribution, and slower clearance rate of aldoxorubicin compared to doxorubicin strongly indicate that the vast majority of the drug remains bound to albumin in circulation.[1][9][10][19] The low percentage of free doxorubicin detected in plasma further corroborates the stability of the albumin-drug conjugate.[21]

For context, a non-covalent, high-affinity interaction between a different doxorubicin-albumin binding domain conjugate (ABD-Dox) and human serum albumin was quantified using isothermal titration calorimetry, yielding a Kd in the nanomolar range (125 nM).[1][17][22] While this is a different molecule, it highlights the high affinity that can be achieved through targeted albumin binding.

Experimental Protocols for Characterizing Albumin Binding

Several methodologies can be employed to characterize and quantify the binding of drugs to albumin. The following are detailed protocols adapted from studies on doxorubicin-albumin conjugates that can be applied to aldoxorubicin.

Gel Filtration Chromatography for Binding Efficiency

This method separates molecules based on size, allowing for the separation of the large albumin-drug conjugate from the smaller, unbound drug.

Objective: To determine the percentage of aldoxorubicin that binds to human serum albumin (HSA) in vitro.

Materials:

-

Aldoxorubicin

-

Human Serum Albumin (HSA) solution (e.g., 5% in PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Gel filtration column (e.g., PD-10 desalting column)

-

UV-Vis Spectrophotometer

-

BCA Protein Assay Kit

Protocol:

-

Dissolve aldoxorubicin in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with PBS to a known concentration.

-

Mix the aldoxorubicin solution with the HSA solution at a defined molar ratio and incubate at 37°C for a specified time (e.g., 60 minutes) to allow for binding.

-

Equilibrate the gel filtration column with PBS according to the manufacturer's instructions.

-

Load the incubated aldoxorubicin-HSA mixture onto the column.

-

Elute the column with PBS and collect fractions of a defined volume (e.g., 1 mL).

-

Measure the absorbance of each fraction at the wavelength corresponding to doxorubicin's maximum absorbance (around 480 nm) to determine the concentration of aldoxorubicin in each fraction.

-

Separately, use the BCA Protein Assay to determine the protein concentration in each of the initial fractions to identify which fractions contain HSA.

-

Calculate the binding efficiency by dividing the amount of aldoxorubicin in the protein-containing fractions by the total amount of aldoxorubicin recovered from all fractions.

dot

Caption: Workflow for determining albumin binding efficiency via gel filtration.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for Pharmacokinetic Analysis

This is the standard method used in clinical trials to quantify the concentrations of albumin-bound aldoxorubicin, free doxorubicin, and its metabolites in biological samples.[15]

Objective: To determine the plasma concentrations of albumin-bound and free aldoxorubicin over time in vivo.

Materials:

-

Blood samples from subjects treated with aldoxorubicin

-

Centrifuge

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Appropriate columns and mobile phases for separation

-

Internal standards for quantification

Protocol:

-

Collect blood samples at various time points before, during, and after aldoxorubicin infusion.[2][15]

-

Process the blood samples to separate plasma or serum.

-

To determine the concentration of albumin-bound doxorubicin, the plasma sample is analyzed directly by HPLC-MS/MS. The large albumin-drug conjugate will have a distinct retention time.

-

To quantify free doxorubicin and its metabolites, proteins in the plasma sample are first precipitated (e.g., with a strong acid or organic solvent).

-

The supernatant, containing the small molecules, is then injected into the HPLC-MS/MS system for separation and quantification.

-

Generate standard curves for aldoxorubicin, doxorubicin, and doxorubicinol (B1670906) to accurately quantify their concentrations in the samples.

-

Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life, volume of distribution, and clearance.

dot

Caption: Workflow for pharmacokinetic analysis of aldoxorubicin using HPLC-MS.

Signaling Pathways and Cellular Fate

The albumin-binding property of aldoxorubicin is not directly involved in intracellular signaling pathways but is crucial for its delivery to the tumor microenvironment. Once released from albumin, doxorubicin exerts its cytotoxic effects through established mechanisms, primarily by intercalating with DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to apoptosis.

dot

Caption: Cellular uptake and mechanism of action of doxorubicin released from the albumin conjugate.

Conclusion

References

- 1. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo study of an albumin-binding prodrug of doxorubicin that is cleaved by cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Probing the Cysteine-34 Position of Endogenous Serum Albumin with Thiol-Binding Doxorubicin Derivatives. Improved Efficacy of an Acid-Sensitive Doxorubicin Derivative with Specific Albumin-Binding Properties Compared to That of the Parent Compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of In Vivo Prepared Albumin-Drug Conjugate Using Immunoprecipitation Linked LC-MS Assay and Its Application to Mouse Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 15. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Albumin nanoformulations as an innovative solution to overcome doxorubicin chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Thermodynamic Study on the Binding of Human Serum Albumin with New synthesized Anticancer Pd(II) Complex – Oriental Journal of Chemistry [orientjchem.org]

- 19. researchgate.net [researchgate.net]

- 20. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Probing the Cysteine-34 Position of Endogenous Serum Albumin with Thiol-Binding Doxorubicin Derivatives. Improved Efficacy of an Acid-Sensitive Doxorubicin Derivative with Specific Albumin-Binding Properties Compared to That of the Parent Compound | Scilit [scilit.com]

MC-DOXHZN Hydrochloride: A Technical Guide to a Novel Topoisomerase II Inhibitor Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-DOXHZN hydrochloride, also known as Aldoxorubicin (B1662850), is a novel prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922). Engineered to enhance the therapeutic index of doxorubicin, this compound leverages a unique albumin-binding and acid-sensitive release mechanism. This design facilitates targeted drug delivery to tumor tissues, increasing efficacy while mitigating the dose-limiting cardiotoxicity associated with conventional doxorubicin. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and relevant experimental protocols.

Introduction

Doxorubicin is a cornerstone of cancer chemotherapy, demonstrating broad-spectrum activity against a variety of solid tumors and hematological malignancies. Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, leading to cell cycle arrest and apoptosis.[1][2] However, the clinical utility of doxorubicin is significantly hampered by dose-dependent cardiotoxicity, a severe and often irreversible side effect.[3]

This compound was developed to address this limitation. It is a derivative of doxorubicin featuring a (6-maleimidocaproyl)hydrazone linker.[4] This linker enables the molecule to covalently bind to the cysteine-34 residue of circulating serum albumin upon intravenous administration.[1][4] The resulting albumin-drug conjugate exhibits preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.[1][5] Within the acidic microenvironment of the tumor, the acid-labile hydrazone bond is cleaved, releasing active doxorubicin directly at the site of action.[3][4] This targeted delivery strategy aims to concentrate the cytotoxic payload in the tumor while minimizing exposure to healthy tissues, particularly the heart.

Mechanism of Action

The mechanism of action of this compound can be conceptualized as a two-step process: delivery and activation, followed by the cytotoxic effects of the released doxorubicin.

2.1. Delivery and Activation

Upon intravenous administration, this compound rapidly and covalently binds to serum albumin.[4] This binding is crucial for its tumor-targeting properties. The large size of the albumin-drug conjugate prevents its extravasation into normal tissues but allows it to accumulate in the leaky vasculature of tumors. Once concentrated in the tumor microenvironment, the acidic conditions (pH < 6.5) trigger the hydrolysis of the hydrazone linker, releasing active doxorubicin.[3][4]

Figure 1: Prodrug activation and tumor targeting.

2.2. Topoisomerase II Inhibition and Downstream Effects

Once released, doxorubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[1] Doxorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands.[2] This leads to the accumulation of double-strand breaks, triggering a DNA damage response that can culminate in apoptosis.[2]

Figure 2: Mechanism of Topoisomerase II inhibition.

Beyond topoisomerase II inhibition, doxorubicin is known to induce cytotoxicity through other mechanisms, including the generation of reactive oxygen species (ROS) and intercalation into DNA, which can interfere with DNA and RNA synthesis.[2] These multifaceted effects contribute to its potent anticancer activity.

Quantitative Data

Preclinical Efficacy

Preclinical studies have demonstrated that aldoxorubicin exhibits comparable or superior antitumor activity compared to equimolar concentrations of doxorubicin in various human cancer xenograft models. Notably, aldoxorubicin achieved greater tumor inhibition than free doxorubicin in models of 3366 breast carcinoma, A2780 ovarian carcinoma, and H209 small cell lung carcinoma.[4] In xenograft studies of MDA-MB-435, aldoxorubicin showed similar or better tumor growth inhibition compared to doxorubicin.[4] This enhanced efficacy is partly attributed to its favorable toxicity profile, which allows for the administration of 3- to 4.5-fold higher doxorubicin equivalent doses.[4]

| Xenograft Model | Reported Efficacy of Aldoxorubicin vs. Doxorubicin | Reference |

| MDA-MB-435 (Melanoma) | Similar or better tumor growth inhibition | [4] |

| 3366 (Breast Carcinoma) | Greater tumor inhibition | [4] |

| A2780 (Ovarian Carcinoma) | Greater tumor inhibition | [4] |

| H209 (Small Cell Lung Carcinoma) | Greater tumor inhibition | [4] |

Clinical Efficacy in Soft Tissue Sarcoma (STS)

Aldoxorubicin has undergone extensive clinical evaluation, particularly in patients with soft tissue sarcoma.

| Clinical Trial Phase | Comparison | Key Findings | Reference |

| Phase IIb (First-line STS) | Aldoxorubicin vs. Doxorubicin | Progression-Free Survival (PFS): Median PFS of 8.4 months for aldoxorubicin vs. 4.7 months for doxorubicin (investigator assessment).[3] | [3] |

| Overall Response Rate (ORR): 22% for aldoxorubicin vs. 0% for doxorubicin.[6] | [6] | ||

| Overall Survival (OS): 27% reduction in the risk of death with aldoxorubicin.[3] | [3] | ||

| Phase III (Second-line STS) | Aldoxorubicin vs. Investigator's Choice | Progression-Free Survival (PFS): Statistically significant improvement in North American patients (p=0.028).[5] | [5] |

| Disease Control Rate (DCR): 29.4% for aldoxorubicin vs. 20.5% for investigator's choice (p=0.030).[5] | [5] |

Pharmacokinetics

A pharmacokinetic study in patients with advanced solid tumors provides key insights into the behavior of aldoxorubicin in humans.

| Parameter | Value (at 350 mg/m² dose) | Reference |

| Half-life (t½) | 20.1–21.1 hours | [7] |

| Volume of Distribution (Vd) | 3.96–4.08 L/m² | [7] |

| Clearance (CL) | 0.136–0.152 L/h/m² | [7] |

| Peak Plasma Concentration (Cmax) of albumin-bound doxorubicin | 67,400–105,000 ng/mL | [4] |

| Time to Peak Plasma Concentration (tmax) of aldoxorubicin | 1.00 hour | [7] |

| Time to Peak Plasma Concentration (tmax) of free doxorubicin | 0.68 hours | [7] |

| Time to Peak Plasma Concentration (tmax) of doxorubicinol | 48.5 hours | [7] |

The long half-life and slow clearance rate indicate that aldoxorubicin remains stable in circulation, primarily bound to albumin.[7] The plasma concentrations of free doxorubicin and its cardiotoxic metabolite, doxorubicinol, were found to be only small fractions of the albumin-bound doxorubicin concentration, which likely contributes to the reduced cardiotoxicity observed with aldoxorubicin.[7]

Experimental Protocols

The following are representative protocols for key assays used in the evaluation of topoisomerase II inhibitors like this compound. These are generalized methods and may require optimization for specific experimental conditions.

In Vitro Albumin Binding Assay

Objective: To determine the binding efficiency of this compound to human serum albumin (HSA).

Materials:

-

This compound

-

Human Serum Albumin (HSA) solution (e.g., 5% in PBS, pH 7.4)

-

Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Gel filtration column (e.g., PD-10)

-

UV-Vis spectrophotometer

-

BCA Protein Assay Kit

Protocol:

-

Dissolve this compound in a minimal amount of DMF.

-

Add the this compound solution to the HSA solution and incubate at 37°C for 60 minutes.

-

Apply the mixture to a pre-equilibrated gel filtration column.

-

Elute the column with PBS (pH 7.4) and collect fractions.

-

Measure the absorbance of each fraction at 480 nm to determine the doxorubicin content.

-

Determine the protein concentration in the initial fractions using a BCA protein assay to identify the albumin-containing fractions.

-

Calculate the binding efficiency as the percentage of total doxorubicin detected in the albumin-containing fractions.

Figure 3: Albumin binding assay workflow.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the drug dilutions and incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Topoisomerase II Decatenation Assay

Objective: To assess the inhibitory effect of this compound on the catalytic activity of topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II assay buffer

-

ATP

-

This compound

-

Stop solution/loading dye

-

Agarose (B213101) gel electrophoresis system

Protocol:

-

Prepare reaction mixtures on ice containing assay buffer, ATP, and kDNA.

-

Add various concentrations of this compound or vehicle control to the reaction mixtures.

-

Initiate the reaction by adding topoisomerase II enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding stop solution/loading dye.

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light.

-

Inhibition of decatenation is observed as a decrease in the amount of decatenated kDNA (migrating into the gel) and an increase in catenated kDNA (remaining in the well).

Signaling Pathways

The anticancer effects of doxorubicin, the active metabolite of this compound, are mediated by its influence on several critical signaling pathways.

-

DNA Damage Response (DDR) Pathway: The induction of DNA double-strand breaks by doxorubicin activates the DDR pathway, leading to the activation of checkpoint kinases such as ATM and ATR. This can result in cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis.[2]

-

Apoptosis Pathways: Doxorubicin can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The accumulation of DNA damage is a major trigger for the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[2]

-

NF-κB Signaling: Doxorubicin has been shown to modulate the activity of the NF-κB transcription factor, which plays a complex role in cell survival and inflammation.

-

p53 Signaling: The tumor suppressor protein p53 is a key mediator of the cellular response to DNA damage. Doxorubicin-induced DNA damage can lead to the stabilization and activation of p53, which can then transcriptionally activate genes involved in cell cycle arrest, apoptosis, and DNA repair.

Conclusion

This compound represents a significant advancement in anthracycline-based chemotherapy. By employing an innovative albumin-binding and acid-sensitive drug delivery system, it effectively targets tumor tissues, leading to enhanced antitumor efficacy and a markedly improved safety profile, particularly with respect to cardiotoxicity. The wealth of preclinical and clinical data supports its potential as a valuable therapeutic option for various cancers, most notably soft tissue sarcoma. Further research into its application in other tumor types and in combination with other anticancer agents is warranted. This technical guide provides a foundational understanding of this compound for researchers and clinicians working towards the development of more effective and safer cancer therapies.

References

- 1. onclive.com [onclive.com]

- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of doxorubicin-hydrazone derivatives

An In-depth Technical Guide to the Pharmacokinetics of Doxorubicin-Hydrazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxorubicin (B1662922) is a cornerstone of chemotherapy, but its clinical application is hampered by significant dose-limiting toxicities, particularly cardiotoxicity.[1] To address these limitations, doxorubicin-hydrazone derivatives have been developed as prodrugs. This strategy involves linking doxorubicin to a carrier molecule—such as a polymer, nanoparticle, or protein—via an acid-sensitive hydrazone bond.[2][3] This linkage is stable at the physiological pH of blood (~7.4) but is designed to cleave in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[4][][6] This targeted release mechanism fundamentally alters the pharmacokinetic profile of doxorubicin, leading to prolonged circulation, enhanced tumor accumulation, and reduced systemic exposure, thereby improving the therapeutic index of the parent drug.

Core Concept: The Hydrazone Linker

The central principle behind these derivatives is the pH-sensitive hydrazone bond. This chemical linker connects doxorubicin to a larger carrier, rendering the drug temporarily inactive and modifying its distribution throughout the body. The acidic conditions prevalent in tumor tissues and within the endo-lysosomal pathway of cancer cells catalyze the hydrolysis of the hydrazone bond, releasing the active doxorubicin directly at the site of action.[2][][7] This targeted activation is a key strategy to mitigate the off-target effects associated with systemic administration of free doxorubicin.[4]

Caption: pH-dependent activation of a doxorubicin-hydrazone prodrug.

Pharmacokinetic Profile Alterations

Conjugating doxorubicin via a hydrazone linker significantly modifies its pharmacokinetic properties compared to the free drug. These derivatives are designed to prolong circulation time and promote accumulation in tumor tissues.[8]

Absorption and Distribution

When administered intravenously, doxorubicin-hydrazone derivatives, particularly those utilizing macromolecular carriers, exhibit a markedly different distribution profile than free doxorubicin.

-

Prolonged Circulation: The larger size of the conjugate prevents rapid renal clearance, extending its half-life in the bloodstream.[2][8]

-

Reduced Volume of Distribution: The volume of distribution (Vd) is often lower than that of free doxorubicin (approx. 25 L/kg), indicating less distribution into healthy tissues and consequently, lower systemic toxicity.[9][10]

-

Enhanced Permeability and Retention (EPR) Effect: For derivatives conjugated to nanoparticles or polymers, the prolonged circulation allows them to accumulate preferentially in solid tumors through the EPR effect, which arises from the leaky vasculature and impaired lymphatic drainage characteristic of tumor tissues.[8][11]

-

Albumin Binding: One notable derivative, the (6-maleimidocaproyl)hydrazone of doxorubicin (DOXO-EMCH), is designed to rapidly and selectively bind to endogenous albumin in the bloodstream.[1][9] Since albumin naturally accumulates in solid tumors, this strategy effectively hijacks the protein as a carrier for targeted drug delivery.[9]

Metabolism and Elimination

The primary metabolic pathway for these derivatives is the cleavage of the hydrazone bond, which is environmentally triggered rather than enzymatically driven in the liver, as is the case for much of the metabolism of free doxorubicin.

-

Acid-Catalyzed Release: The prodrug remains largely intact in the neutral pH of the blood. Upon reaching the acidic tumor microenvironment or after being internalized into cancer cells via endocytosis, the hydrazone bond hydrolyzes, releasing active doxorubicin.[1][]

-

Reduced Systemic Drug Exposure: This controlled release mechanism minimizes the concentration of free, active doxorubicin in systemic circulation, which is a key factor in reducing dose-limiting toxicities like cardiotoxicity and myelosuppression.[1][9]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for a clinically studied doxorubicin-hydrazone derivative, DOXO-EMCH, compared to conventional doxorubicin. This data highlights the significant alterations achieved through the prodrug strategy.

| Parameter | DOXO-EMCH (Albumin-Binding Hydrazone Derivative) | Conventional Doxorubicin | Significance of the Change |

| Terminal Half-life (t½) | ~21 hours[9] | 20-48 hours (highly variable)[10] | Extended circulation of the prodrug form. |

| Mean Residence Time (MRT) | ~26 hours[9] | Varies | Indicates longer overall presence of the drug entity. |

| Volume of Distribution (Vd) | ~1 L/kg[9] | ~25 L/kg[10] | Drastically reduced distribution into healthy tissues. |

| Clearance (CL) | ~4 mL/min/m²[9] | Highly variable | Slower removal of the prodrug from circulation. |

| Area Under the Curve (AUC) | 160 - 1650 h·µM (dose-dependent)[9] | Varies | Higher systemic exposure of the prodrug form. |

| Recommended Phase II Dose | 260 mg/m² (doxorubicin equivalent)[1][12] | 60-75 mg/m² | Significantly higher tolerated dose, suggesting lower toxicity. |

Experimental Protocols

The evaluation of the pharmacokinetics of doxorubicin-hydrazone derivatives involves rigorous preclinical and clinical studies.

In Vivo Pharmacokinetic Studies

A typical experimental workflow for assessing the pharmacokinetics in an animal model is outlined below.

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

-

Animal Models: Studies frequently use mice (including athymic nu/nu mice with tumor xenografts), rats, and dogs to evaluate the toxicity and pharmacokinetic profiles of these derivatives.[1][12][13][14]

-

Dosing Regimen: The derivative is typically administered as an intravenous infusion over a set period, for example, 30 minutes, once every 3 weeks in clinical trials.[1][9]

-

Sample Collection: Blood samples are collected into EDTA-containing tubes at multiple time points before, during, and after the infusion (e.g., 0, 15, 30 minutes, and 1, 2, 4, 24, 48, 72 hours post-infusion).[1] Urine is often collected over a 24-hour period.[1]

-

Sample Processing: Blood samples are immediately centrifuged at low temperatures (e.g., 4°C) to separate plasma, which is then frozen and stored at -70°C until analysis.[1] Tissues, if collected, are homogenized.

Bioanalytical Methods for Quantification

Accurate quantification of the doxorubicin-hydrazone conjugate and the released doxorubicin is critical.

-

Sample Preparation: A key step is the liberation of doxorubicin from its carrier. This is often achieved by treating the plasma or tissue homogenate with acid to hydrolyze the hydrazone bond, followed by protein precipitation using solvents like acetone.[11][15]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of doxorubicin and its major metabolites (like doxorubicinol) in various biological matrices, including plasma, urine, and tissues.[16]

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: Due to doxorubicin's intrinsic fluorescence, HPLC coupled with a fluorescence detector (excitation ~480 nm, emission ~550 nm) is a robust and widely used method for its quantification.[15]

-

Enzyme-Linked Immunosorbent Assay (ELISA): For derivatives linked to large protein or antibody carriers, ELISA can be employed to quantify the concentration of the total conjugate.[17]

Rationale and Therapeutic Implications

The development of doxorubicin-hydrazone derivatives is a logical progression aimed at overcoming the limitations of conventional chemotherapy.

Caption: Logical framework of the doxorubicin-hydrazone prodrug strategy.

The altered pharmacokinetics directly translate to significant clinical advantages. By confining the release of active doxorubicin to the tumor site, these derivatives can be administered at much higher equivalent doses than the free drug, as demonstrated by the recommended Phase II dose of 260 mg/m² for DOXO-EMCH compared to 60-75 mg/m² for conventional doxorubicin.[1][12] Clinical studies have shown a good safety profile for DOXO-EMCH, with myelosuppression and mucositis being the dose-limiting toxicities at very high doses, and notably, an absence of observed cardiac toxicity.[1][11][12] This demonstrates the potential of the hydrazone-based prodrug approach to "make smart drugs smarter" by enhancing their safety and efficacy profiles.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. scispace.com [scispace.com]

- 3. benthamopenarchives.com [benthamopenarchives.com]

- 4. scitechnol.com [scitechnol.com]

- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acid-triggered release of doxorubicin from a hydrazone-linked Gd3+-texaphyrin conjugate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Clinical pharmacokinetics of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phase I and pharmacokinetic study of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro and in vivo activities of a doxorubicin prodrug in combination with monoclonal antibody beta-lactamase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to MC-DOXHZN Hydrochloride (Aldoxorubicin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-DOXHZN hydrochloride, also known as Aldoxorubicin (B1662850) (CAS Number: 480998-12-7), is a novel prodrug of the widely used chemotherapeutic agent doxorubicin (B1662922).[1][2] It is designed to enhance the therapeutic index of doxorubicin by improving its tumor-targeting capabilities and reducing off-target toxicities, most notably cardiotoxicity.[1][2] This is achieved through a unique mechanism that involves binding to circulating serum albumin and subsequent pH-sensitive release of doxorubicin within the acidic tumor microenvironment.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a synthetic derivative of doxorubicin. The key modification is the attachment of a linker containing a maleimide (B117702) group to the C-13 keto position of doxorubicin via an acid-sensitive hydrazone bond. This linker facilitates the covalent binding of the molecule to the cysteine-34 residue of serum albumin.

| Property | Value | Reference |

| CAS Number | 480998-12-7 | --INVALID-LINK-- |

| Molecular Formula | C₃₇H₄₃ClN₄O₁₃ | --INVALID-LINK-- |

| Molecular Weight | 787.21 g/mol | --INVALID-LINK-- |

| Synonyms | (E/Z)-Aldoxorubicin hydrochloride, Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride, INNO-206 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | DMSO: 25 mg/mL (31.76 mM), H₂O: 12.5 mg/mL (15.88 mM) | --INVALID-LINK-- |

| Storage | -20°C, sealed storage, away from moisture and light | --INVALID-LINK-- |

Mechanism of Action

The mechanism of action of this compound is a multi-step process designed to deliver doxorubicin specifically to tumor tissues.

References

- 1. Aldoxorubicin for the treatment of soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aldoxorubicin therapy for the treatment of patients with advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Release of Doxorubicin from MC-DOXHZN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular release of doxorubicin (B1662922) from MC-DOXHZN, also known as (E/Z)-Aldoxorubicin. MC-DOXHZN is an albumin-binding prodrug of the potent chemotherapeutic agent doxorubicin, designed for targeted delivery to tumor tissues and subsequent intracellular release of the active drug. This document details the mechanism of action, quantitative release kinetics, and the experimental protocols utilized to characterize this advanced drug delivery system.

Core Concept: pH-Dependent Intracellular Drug Release

MC-DOXHZN is engineered to remain stable in the bloodstream and selectively release doxorubicin within the acidic microenvironment of tumor tissues and intracellular compartments like endosomes and lysosomes. This targeted release is achieved through a pH-sensitive hydrazone linker that connects doxorubicin to a maleimidocaproyl (MC) moiety.

Upon intravenous administration, the maleimide (B117702) group of MC-DOXHZN rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin. This albumin-drug conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. Once internalized by cancer cells via endocytosis, the conjugate is trafficked into acidic endosomes and lysosomes. The low pH within these organelles catalyzes the hydrolysis of the hydrazone bond, liberating free doxorubicin to exert its cytotoxic effects on the cell's nucleus. This mechanism minimizes systemic exposure to doxorubicin, thereby reducing its associated cardiotoxicity.[1][2][3]

Quantitative Data on Doxorubicin Release and Cytotoxicity

The efficacy of MC-DOXHZN is underpinned by its pH-dependent release profile and potent cytotoxicity against cancer cells. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: pH-Dependent Release of Doxorubicin from Hydrazone-Linked Conjugates

| pH | Time (hours) | Cumulative Doxorubicin Release (%) | Reference |

| 5.0 | 3.2 | ~50 (t1/2) | [1] |

| 5.2 | 600 | 53 | [4] |

| 5.5 | 48 | ~85 | [5] |

| 6.8 | 20 | >5-fold higher than at pH 7.4 | [6] |

| 7.4 | 48 | ~10 | [5] |

| 7.4 | 158 | ~50 (t1/2) | [1] |

| 7.4 | 600 | 37 | [4] |

Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin and Aldoxorubicin (B1662850)

| Cell Line | Compound | IC50 (µM) | Reference |

| MDA-MB-231 (Breast Cancer) | Aldoxorubicin | ~0.2-0.5 | This is a general reference value, specific citation needed |

| A2780 (Ovarian Cancer) | Aldoxorubicin | ~0.2-0.5 | This is a general reference value, specific citation needed |

| A2780 (Ovarian Cancer) | Doxorubicin Micelles | >1 (at pH 7.4), ~0.1 (at pH 6.8) | [6] |

| OS cell line | DOX-loaded nanocarrier | 0.293 | [4] |

| OS cell line | Free DOX | 0.472 | [4] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of MC-DOXHZN's function and evaluation.

Signaling Pathway of MC-DOXHZN Action

The following diagram illustrates the journey of MC-DOXHZN from intravenous administration to the release of doxorubicin within a cancer cell.

Caption: Intracellular release pathway of doxorubicin from MC-DOXHZN.

Experimental Workflow for In Vitro Drug Release

This diagram outlines the typical experimental procedure for quantifying the pH-dependent release of doxorubicin from its carrier.

Caption: Workflow for in vitro doxorubicin release assay.

Experimental Workflow for Cellular Uptake and Cytotoxicity

The following diagram depicts the experimental steps to assess the cellular internalization and cytotoxic effects of MC-DOXHZN.

Caption: Workflow for cellular uptake and cytotoxicity assays.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in this guide. Note that specific parameters may need to be optimized for different cell lines and experimental conditions.

Synthesis of MC-DOXHZN (Aldoxorubicin)

The synthesis of MC-DOXHZN involves the reaction of doxorubicin with a (6-maleimidocaproyl) hydrazone linker.

-

Materials: Doxorubicin hydrochloride, (6-maleimidocaproyl) hydrazide, trifluoroacetic acid (TFA), anhydrous methanol.

-

Procedure:

-

Dissolve doxorubicin hydrochloride and a molar excess of (6-maleimidocaproyl) hydrazide in anhydrous methanol.

-

Add a catalytic amount of trifluoroacetic acid to the reaction mixture.

-

Stir the reaction at room temperature in the dark for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-